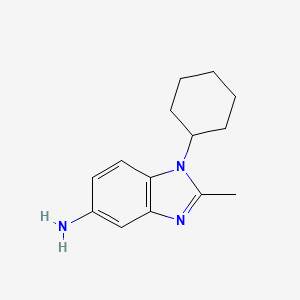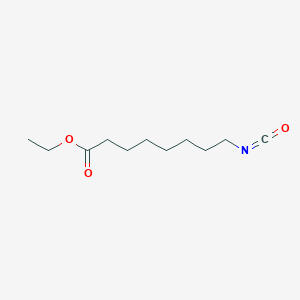![molecular formula C9H12ClNO2S B2844381 Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate CAS No. 926207-87-6](/img/structure/B2844381.png)
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate” is a chemical compound with the molecular formula C9H13Cl2NO2S. Its molecular weight is 270.18 . It is related to the class of compounds known as esters .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-yl group (isopropyl or (CH3)2CH-), an acetate group (-COO-), and a 4-(chloromethyl)-1,3-thiazol-2-yl group .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
One of the significant applications of related compounds involves antifungal activities, particularly against Candida albicans. A study by Bondaryk et al. (2015) on tetrazole derivatives, which share structural similarities with Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, demonstrated promising inhibitory effects against fungal growth. The derivatives were evaluated for their effectiveness against both young (adhesion phase) and mature biofilms of C. albicans in vitro. The results highlighted the potential of these compounds in developing new antifungal therapies with minor cytotoxicity toward human cells, suggesting a promising structure for antifungal drug development (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
Chemical Synthesis and Structural Diversity
In the realm of chemical synthesis, compounds related to this compound have been utilized as starting materials in various alkylation and ring closure reactions. Roman (2013) employed 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in reactions to generate a diverse library of compounds, showcasing the structural versatility and potential for creating a wide range of biologically active molecules (Roman, 2013).
Anti-inflammatory and Antithrombotic Studies
Further extending its application in medicinal chemistry, derivatives of related structures have been studied for their anti-inflammatory and antithrombotic properties. Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of oxadiazole derivatives, revealing potent anti-inflammatory compounds. Additionally, in-vivo rat models showed significant roles of these compounds in enhancing clotting time, indicating their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Molecular Docking and Biological Activity
The exploration of molecular interactions through docking studies has also been a critical application area. Viji et al. (2020) conducted molecular docking studies on a bioactive molecule closely related to this compound, aiming to understand its antimicrobial and anticancer activities. The study provided insights into the compound's potential biological functions and its interactions with different proteins, highlighting its relevance in drug discovery and development (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYCXHUPTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

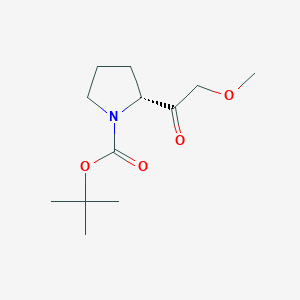
![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)
![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)
![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)
![N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2844305.png)

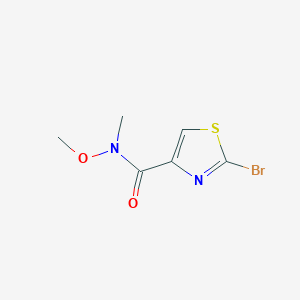

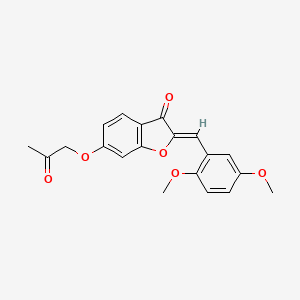
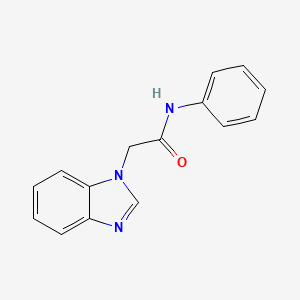
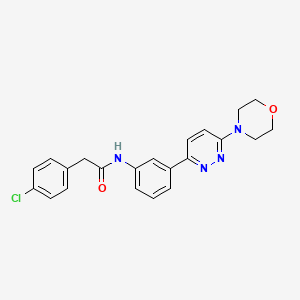
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)
